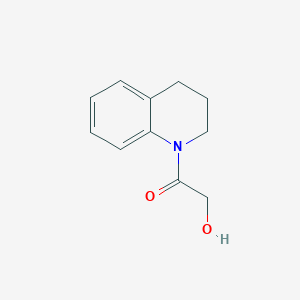

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

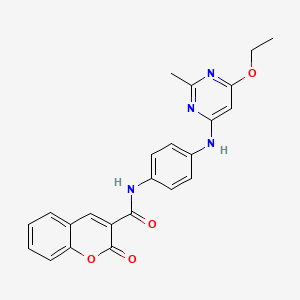

2-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 g/mol . This compound is used only for scientific research experiments .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2 . The Canonical SMILES for this compound is C1CN(CC2=CC=CC=C21)C(=O)CO .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 191.23 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 217 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Tetrahydroquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized as privileged scaffolds in drug discovery, offering a wide array of therapeutic applications. Initially linked to neurotoxicity, subsequent research has unveiled their protective role against Parkinsonism and their utility as anticancer antibiotics. The FDA approval of trabectedin for soft tissue sarcomas underscores the milestone achieved in anticancer drug discovery with THIQ derivatives. These compounds have demonstrated promising outcomes in cancer, malaria, and central nervous system disorders among others. Their development as novel drugs for infectious diseases and metabolic disorders is noteworthy, emphasizing their versatility and potential in addressing diverse therapeutic areas (Singh & Shah, 2017).

8-Hydroxyquinolines: A Novel Target

The structural motif of 8-hydroxyquinoline and its derivatives has garnered attention due to its significant biological activities. These compounds have been the focus of synthetic modifications aimed at developing potent, target-based drugs for a spectrum of life-threatening diseases. Their remarkable anti-cancer, anti-HIV, and neuroprotective properties, coupled with their metal chelation capabilities, position them as potent candidates for the treatment of various diseases. This review highlights the advancements in synthesizing novel pharmacologically active agents based on 8-hydroxyquinoline, underscoring its importance in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Excited State Hydrogen Atom Transfer

The study of excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline reveals intricate reaction pathways. This research provides insights into the excited-state dynamics of hydrogen atom transfer, contributing to a deeper understanding of photochemical processes. Such fundamental studies lay the groundwork for exploring novel photochemical applications of hydroxyquinoline derivatives (Manca, Tanner, & Leutwyler, 2005).

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-11(14)12-7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,13H,3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLQWEMPXBHKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)